molecular formula C16H21NO5 B1342423 2-BOC-6-METHOXY-3,4-DIHYDRO-1H-ISOQUINOLINE-1-CARBOXYLIC ACID CAS No. 499139-27-4

2-BOC-6-METHOXY-3,4-DIHYDRO-1H-ISOQUINOLINE-1-CARBOXYLIC ACID

Cat. No.: B1342423
CAS No.: 499139-27-4
M. Wt: 307.34 g/mol
InChI Key: QHFHNJLLHDVVPW-UHFFFAOYSA-N
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Description

2-BOC-6-METHOXY-3,4-DIHYDRO-1H-ISOQUINOLINE-1-CARBOXYLIC ACID is a useful research compound. Its molecular formula is C16H21NO5 and its molecular weight is 307.34 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Modification

  • Improved Synthesis Method : An improved synthesis of a similar compound, (3R)-2-(tert-Butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, has been developed using a modified Pictet-Spengler reaction. This method yields the product with minimal racemization and high enantiomeric excess through recrystallization (Liu et al., 2008).

  • Tert-butoxycarbonylation Reagent : 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) is utilized as a tert-butoxycarbonylation reagent for substrates like phenols and aromatic amines. This process is chemoselective and efficient under mild conditions (Saito et al., 2006).

Application in Synthesis of Complex Molecules

  • Synthesis of Enantiopure Compounds : The synthesis of enantiopure 6-hydroxy- and 6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acids is crucial for creating modulators of nuclear receptors. This process involves Candida antarctica lipase B-catalyzed hydrolysis (Forró et al., 2016).

  • Preparation of Isoquinoline Derivatives : A methodology has been developed for preparing isoquinoline derivatives from N-(tert-butoxycarbonyl)-2-methylbenzylamines. This process involves multiple steps, including lithiation and condensation, to produce various isoquinoline compounds (Clark et al., 1994).

  • Marine Drug Synthesis Studies : Research has been conducted on the synthesis of 4H-chromene-2-carboxylic acid ester derivatives, which are related to tetrahydroisoquinoline natural products. This research contributes to understanding the structure-activity relationships of antitumor antibiotics (Li et al., 2013).

Chemical Properties and Reactions

  • Tert-butoxycarbonylation of Acidic Substrates : The tert-butoxycarbonylation of acidic substrates like phenols and amine hydrochlorides has been demonstrated without the need for a base. This highlights the versatility and efficiency of the tert-butoxycarbonyl group in chemical synthesis (Ouchi et al., 2002).

  • Lithiation and Electrophilic Quench : Studies have shown that substituted N-tert-butoxycarbonyl (Boc)-1,2,3,4-tetrahydroisoquinolines can undergo lithiation followed by an electrophilic quench, leading to various tetrahydroisoquinoline products. This method is significant for the efficient synthesis of complex alkaloids (Talk et al., 2016).

Potential Biomedical Applications

  • Peroxisome Proliferator-Activated Receptor Agonists : A study on 2,7-substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives identified them as potent human peroxisome proliferator-activated receptor γ (PPARγ) agonists. These compounds also inhibit protein-tyrosine phosphatase 1B, suggesting potential applications in diabetes and obesity treatment (Otake et al., 2015).

Future Directions

The future directions for research on “2-(Tert-butoxycarbonyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid” could include further studies on its synthesis, properties, and potential applications. For instance, the synthesis of new derivatives of β- (1,2,4-triazol-1-yl)alanine has been described, which could inspire the synthesis of new derivatives of "2-(Tert-butoxycarbonyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid" .

Biochemical Analysis

Biochemical Properties

2-(Tert-butoxycarbonyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid plays a significant role in biochemical reactions, particularly in the protection of amino groups during peptide synthesis. It interacts with enzymes and proteins that are involved in the synthesis and modification of peptides. The compound’s tert-butoxycarbonyl (Boc) group is used to protect the amino group from unwanted reactions, allowing for selective deprotection under specific conditions . This interaction is crucial for the synthesis of complex peptides and proteins, as it ensures the correct sequence and structure of the final product.

Cellular Effects

The effects of 2-(Tert-butoxycarbonyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid on various types of cells and cellular processes are primarily related to its role as a protecting group in peptide synthesis. By protecting the amino group, it prevents premature reactions that could disrupt cell signaling pathways, gene expression, and cellular metabolism. This compound ensures that peptides and proteins are synthesized correctly, which is essential for maintaining proper cell function .

Molecular Mechanism

At the molecular level, 2-(Tert-butoxycarbonyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid exerts its effects through the formation of a stable carbamate linkage with the amino group of the target molecule. This linkage protects the amino group from nucleophilic attack and other reactive species. The Boc group can be selectively removed under acidic conditions, revealing the free amino group for further reactions . This mechanism is widely used in organic synthesis to control the reactivity of amino groups and ensure the correct assembly of complex molecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of 2-(Tert-butoxycarbonyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid are important considerations. The compound is generally stable under neutral and basic conditions but can be rapidly deprotected under acidic conditions. Over time, the Boc group may degrade, leading to the release of the free amino group. This temporal effect is crucial for timed reactions in peptide synthesis, where the precise control of deprotection is necessary for the correct assembly of peptides .

Dosage Effects in Animal Models

The effects of 2-(Tert-butoxycarbonyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid in animal models vary with different dosages. At low doses, the compound effectively protects amino groups without causing significant adverse effects. At high doses, there may be toxic or adverse effects due to the accumulation of the compound or its degradation products. It is essential to determine the optimal dosage to achieve the desired protective effect while minimizing toxicity .

Metabolic Pathways

2-(Tert-butoxycarbonyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is involved in metabolic pathways related to peptide synthesis. The compound interacts with enzymes that catalyze the formation and cleavage of peptide bonds. The Boc group is introduced to protect the amino group during the initial stages of synthesis and is later removed to allow for further reactions. This process ensures the correct sequence and structure of the final peptide product .

Transport and Distribution

Within cells and tissues, 2-(Tert-butoxycarbonyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is transported and distributed based on its chemical properties. The compound may interact with transporters or binding proteins that facilitate its movement across cell membranes. Its distribution within the cell is influenced by its solubility and the presence of specific transport mechanisms .

Subcellular Localization

The subcellular localization of 2-(Tert-butoxycarbonyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is determined by its chemical structure and interactions with cellular components. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its function as a protecting group in peptide synthesis, ensuring that it is available where needed for the correct assembly of peptides .

Properties

IUPAC Name

6-methoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO5/c1-16(2,3)22-15(20)17-8-7-10-9-11(21-4)5-6-12(10)13(17)14(18)19/h5-6,9,13H,7-8H2,1-4H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHFHNJLLHDVVPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1C(=O)O)C=CC(=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00609032
Record name 2-(tert-Butoxycarbonyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00609032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

499139-27-4
Record name 2-(tert-Butoxycarbonyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00609032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2N Aqueous lithium hydroxide solution (73.6 mL, 147.23 mmol) was added to a solution of 1-ethyl 2-tert-butyl 6-methoxy-3,4-dihydroisoquinoline-1,2(1H)-dicarboxylate (8.23 g, 24.54 mmol) in a mixed solvent of EtOH (35 mL) and THF (35 mL) at room temperature, and the mixture was stirred for 2 hr. To the reaction mixture was added water, the pH of the mixture was adjusted to 3 with 2N hydrochloric acid, and the mixture was extracted with ethyl acetate (×3). The organic layer was washed with brine, and dried over magnesium sulfate, and the solvent was evaporated under reduced pressure to give 2-(tert-butoxycarbonyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (7.59 g, 24.70 mmol, quant.) as a colorless oil.
Quantity
73.6 mL
Type
reactant
Reaction Step One
Name
1-ethyl 2-tert-butyl 6-methoxy-3,4-dihydroisoquinoline-1,2(1H)-dicarboxylate
Quantity
8.23 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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